molecular formula C19H16N2O2S2 B2601562 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide CAS No. 2097916-34-0

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B2601562
CAS No.: 2097916-34-0
M. Wt: 368.47
InChI Key: HSQZWRCAPOLETE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a thiophene moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The thiophene moiety can be introduced through a cross-coupling reaction, such as the Buchwald-Hartwig amination, where a thiophene derivative is coupled with an amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and large-scale cross-coupling reactions using palladium catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S2/c22-18(15-11-13-5-1-2-6-14(13)21-15)20-12-19(23,16-7-3-9-24-16)17-8-4-10-25-17/h1-11,21,23H,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQZWRCAPOLETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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